molecular formula C12H12ClN3O2 B2584453 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267322-14-4

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2584453
CAS No.: 1267322-14-4
M. Wt: 265.7
InChI Key: SACGDPPOCTYXSF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, an ethyl group, and a carboxylic acid functional group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is catalyzed by copper(I) salts and proceeds under mild conditions, yielding the triazole ring with high efficiency.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction. For example, 2-chlorobenzylamine can be reacted with an appropriate triazole precursor under basic conditions to form the desired product(4).

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, such as the reaction of a triazole derivative with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides under the influence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of triazole derivatives with reduced functional groups, such as alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions include triazole N-oxides, reduced triazole derivatives, and substituted triazole compounds with various functional groups.

Scientific Research Applications

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound can be utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Inhibition of Enzymes: The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of antimicrobial and antifungal agents.

    Interaction with DNA: The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents.

    Metal Coordination: The carboxylic acid group can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.

    1-(2-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.

    1-(2-chlorobenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The presence of a phenyl group instead of an ethyl group can significantly alter its interaction with biological targets and its solubility.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-2-10-11(12(17)18)14-15-16(10)7-8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACGDPPOCTYXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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